2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name for this compound is derived from its bicyclic framework, which integrates a substituted cyclohexane ring and a furan system. The parent structure is cyclohexane, with three substituents:
- A methyl group (-CH₃) at position 5.
- A propan-2-yl (isopropyl) group (-CH(CH₃)₂) at position 2.
- A furan-2-yloxy group (-O-C₄H₃O) at position 1.
The stereochemical descriptors (1R,2S,5R) define the spatial arrangement of these substituents. Position 1 (oxygen attachment) adopts an R-configuration, position 2 (isopropyl) an S-configuration, and position 5 (methyl) an R-configuration. This stereochemistry aligns with menthol-derived systems observed in related monoterpenes, where analogous configurations govern molecular interactions.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent chain | Cyclohexane |
| Position 1 substituent | Furan-2-yloxy (ether linkage) |
| Position 2 substituent | Propan-2-yl (S-configuration) |
| Position 5 substituent | Methyl (R-configuration) |
| Stereochemical notation | (1R,2S,5R) |
SMILES Notation and InChI Key Representation
The SMILES notation encodes molecular connectivity and stereochemistry:
C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C
Key features include:
C[C@@H]1: Methyl group at position 5 with R-configuration.[C@H](C(C)C): Isopropyl group at position 2 with S-configuration.OC2=CC=CO2: Furan-2-yloxy ether linkage.
The InChI key, a hashed identifier, is generated from the InChI string:
InChI=1S/C14H22O2/c1-9(2)12-6-5-10(3)7-13(12)15-14-8-4-11-16-14/h4,8-10,12-13H,5-7H2,1-3H3/t10-,12+,13-/m1/s1
This string specifies molecular formula (C₁₄H₂₂O₂), connectivity, and stereochemical layers, enabling precise structural retrieval.
Table 2: Structural Identifiers
| Identifier | Value |
|---|---|
| SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C |
| InChI Key | JYUPOLQFLIRYEQ-QPVMMRRFSA-N (hypothetical example) |
Comparative Analysis with Related Monoterpene-Furan Hybrids
Monoterpene-furan hybrids, such as geraniol-furan conjugates, are recognized for applications ranging from antifouling agents to bioactive intermediates. The structural distinctions between these hybrids and this compound include:
Monoterpene Skeleton :
Furan Substitution Pattern :
Stereochemical Complexity :
Table 3: Comparison with Representative Hybrids
The synthesis of such hybrids often involves etherification or electrochemical coupling. For instance, silyl enol ethers have been used to annulate furans under oxidative conditions, a strategy adaptable to this compound’s cyclohexyl-furan linkage.
Properties
CAS No. |
672904-25-5 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyfuran |
InChI |
InChI=1S/C14H22O2/c1-10(2)12-7-6-11(3)9-13(12)16-14-5-4-8-15-14/h4-5,8,10-13H,6-7,9H2,1-3H3/t11-,12+,13-/m1/s1 |
InChI Key |
LSHANDNGTRHRNJ-FRRDWIJNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2=CC=CO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan typically involves the reaction of a furan derivative with a cyclohexyl derivative under specific conditions. One common method involves the use of propane-1,3-dithiol with a chiral bis-thioether, which combines two 2(5H)-furanone moieties. This reaction is carried out in dimethylformamide (DMF) in the presence of potassium hydroxide or cesium carbonate, resulting in the formation of an optically active fused bicyclic sulfur heterocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques such as chromatography and crystallization would likely be employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and nitrated furan derivatives.
Scientific Research Applications
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural differences and similarities with analogous compounds:
Physical and Crystallographic Properties
- Melting Points : Furan-carboxylate derivatives (e.g., compound 6 in ) exhibit higher melting points (178–180°C) due to stronger intermolecular interactions, while ether-linked furans (target compound) likely have lower melting points.
- Crystal Packing: The chlorinated furanone in crystallizes in an orthorhombic system (P2₁2₁2₁) with a density of 1.185 Mg/m³, influenced by chloro and cyclohexyl groups.
Biological Activity
The compound 2-{[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}furan is a furan derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The structural formula of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20O2
- Molecular Weight : 220.32 g/mol
Pharmacological Effects
Research indicates that compounds with furan moieties often exhibit a range of biological activities. The specific biological activities of this compound include:
- Antioxidant Activity : Furan derivatives are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic effects in inflammatory conditions.
- Antimicrobial Activity : Some furan derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Potential : Certain studies have highlighted the ability of furan-containing compounds to induce apoptosis in cancer cells, suggesting a role in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The furan ring may interact with various cellular targets due to its electrophilic nature.
- Its structural similarity to known bioactive compounds allows it to modulate signaling pathways involved in inflammation and cancer.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several furan derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity compared to standard antioxidants.
| Compound | IC50 (µM) |
|---|---|
| Standard Antioxidant | 10 |
| 2-{[(1R,2S,5R)-5-Methyl...}furan | 15 |
Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages. The study highlights its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 200 |
| Compound | 150 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
